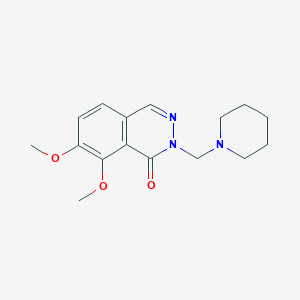![molecular formula C19H26N6O3 B15103432 tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B15103432.png)
tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group, a piperidine ring, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The overall yield of the synthesis can be around 59.5% .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s biological applications include its use as a building block for the development of pharmaceuticals and bioactive molecules. Its tetrazole moiety is particularly valuable for creating compounds with potential therapeutic effects .
Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for drug discovery and development .
Industry: Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The tetrazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness: tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is unique due to its combination of a tetrazole moiety with a piperidine ring and a tert-butyl carbamate group. This structure provides distinct chemical and biological properties that are not found in similar compounds .
Propriétés
Formule moléculaire |
C19H26N6O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H26N6O3/c1-13-21-22-23-25(13)16-7-5-14(6-8-16)17(26)24-11-9-15(10-12-24)20-18(27)28-19(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,27) |
Clé InChI |
KVBAUCHHAPDDHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15103355.png)
![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B15103361.png)

![methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B15103371.png)
![5-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15103377.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15103398.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B15103411.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15103417.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B15103424.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15103439.png)
![Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B15103444.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103454.png)

